Cas no 898776-49-3 (2,6-Dimethyl-4'-pyrrolidinomethyl benzophenone)

2,6-Dimethyl-4'-pyrrolidinomethyl benzophenone structure
898776-49-3 structure
商品名:2,6-Dimethyl-4'-pyrrolidinomethyl benzophenone
CAS番号:898776-49-3
MF:C20H23NO
メガワット:293.40300
MDL:MFCD03841519
CID:1945421
PubChem ID:24724350

2,6-Dimethyl-4'-pyrrolidinomethyl benzophenone 化学的及び物理的性質

名前と識別子

    • (2,6-dimethylphenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
    • 2,6-DIMETHYL-4'-PYRROLIDIN-1-YLMETHYLBENZOPHENONE
    • CTK5G5565
    • AG-H-65670
    • 2,6-dimethyl-4'-pyrrolidinomethyl benzophenone
    • 2,5-DIMETHOXY-4-ETHYLTHIOBENZALDEHYDE
    • AKOS016019769
    • 2,6-dimethyl-4'-pyrrolidinomethylbenzophenone
    • 898776-49-3
    • DTXSID20642749
    • MFCD03841519
    • (2,6-Dimethylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
    • 2,6-Dimethyl-4'-pyrrolidinomethyl benzophenone
    • MDL: MFCD03841519
    • インチ: InChI=1S/C20H23NO/c1-15-6-5-7-16(2)19(15)20(22)18-10-8-17(9-11-18)14-21-12-3-4-13-21/h5-11H,3-4,12-14H2,1-2H3
    • InChIKey: NHXXNZZWCRFSCB-UHFFFAOYSA-N
    • ほほえんだ: CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)CN3CCCC3

計算された属性

  • せいみつぶんしりょう: 293.17800
  • どういたいしつりょう: 293.177964357Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 356
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.3

じっけんとくせい

  • PSA: 20.31000
  • LogP: 4.06810

2,6-Dimethyl-4'-pyrrolidinomethyl benzophenone セキュリティ情報

2,6-Dimethyl-4'-pyrrolidinomethyl benzophenone 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2,6-Dimethyl-4'-pyrrolidinomethyl benzophenone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB364363-1g
2,6-Dimethyl-4'-pyrrolidinomethyl benzophenone, 97%; .
898776-49-3 97%
1g
€932.10 2025-03-19
TRC
D094330-500mg
2,6-Dimethyl-4'-pyrrolidinomethyl benzophenone
898776-49-3
500mg
$ 735.00 2022-06-06
abcr
AB364363-1 g
2,6-Dimethyl-4'-pyrrolidinomethyl benzophenone, 97%; .
898776-49-3 97%
1g
€932.90 2023-04-26
Chemenu
CM528660-1g
2,6-Dimethyl-4'-pyrrolidinomethyl benzophenone
898776-49-3 95%
1g
$433 2023-01-01
abcr
AB364363-2 g
2,6-Dimethyl-4'-pyrrolidinomethyl benzophenone, 97%; .
898776-49-3 97%
2g
€1677.00 2023-04-26
Ambeed
A404947-1g
2,6-Dimethyl-4'-pyrrolidinomethyl benzophenone
898776-49-3 95+%
1g
$437.0 2024-04-16
Crysdot LLC
CD11023422-1g
2,6-Dimethyl-4'-pyrrolidinomethyl benzophenone
898776-49-3 95+%
1g
$433 2024-07-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1649656-2g
(2,6-Dimethylphenyl)(4-(pyrrolidin-1-ylmethyl)phenyl)methanone
898776-49-3 98%
2g
¥14479.00 2024-04-26
TRC
D094330-250mg
2,6-Dimethyl-4'-pyrrolidinomethyl benzophenone
898776-49-3
250mg
$ 440.00 2022-06-06
Fluorochem
204337-2g
2,6-dimethyl-4'-pyrrolidinomethyl benzophenone
898776-49-3 97%
2g
£1013.00 2022-03-01

2,6-Dimethyl-4'-pyrrolidinomethyl benzophenone 関連文献

2,6-Dimethyl-4'-pyrrolidinomethyl benzophenoneに関する追加情報

Professional Introduction to 2,6-Dimethyl-4'-pyrrolidinomethyl benzophenone (CAS No. 898776-49-3)

2,6-Dimethyl-4'-pyrrolidinomethyl benzophenone, a compound with the chemical formula C21H25NO, is a derivative of benzophenone featuring a pyrrolidine moiety at the 4'-position. This compound has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural properties and potential applications. The presence of the pyrrolidinomethyl group introduces a chiral center, making it a valuable candidate for the development of enantiomerically pure drugs and advanced functional materials.

The CAS number 898776-49-3 uniquely identifies this compound in scientific literature and databases, facilitating accurate referencing and research. The structure of 2,6-Dimethyl-4'-pyrrolidinomethyl benzophenone consists of a benzophenone core substituted with two methyl groups at the 2- and 6-positions, along with a pyrrolidinomethyl group at the 4'-position. This specific arrangement imparts distinct electronic and steric properties that make it useful in various chemical reactions and applications.

In recent years, there has been growing interest in the synthesis and applications of benzophenone derivatives due to their versatility in pharmaceuticals, agrochemicals, and materials science. The pyrrolidinomethyl group in this compound enhances its reactivity and binding affinity, making it an attractive scaffold for drug design. For instance, modifications at this position can influence the metabolic stability and pharmacokinetic properties of derived molecules.

One of the most compelling aspects of 2,6-Dimethyl-4'-pyrrolidinomethyl benzophenone is its potential in the development of novel photoinitiators. Benzophenone-based compounds are widely used in polymer chemistry as photoinitiators for UV-curable resins due to their ability to efficiently absorb UV light and generate reactive species. The introduction of the pyrrolidinomethyl group may enhance the thermal stability and reactivity of these initiators, opening new avenues for high-performance polymer formulations.

Recent studies have explored the use of benzophenone derivatives in medicinal chemistry for their ability to modulate biological pathways. The pyrrolidinomethyl benzophenone structure has shown promise in preliminary screenings as a scaffold for kinase inhibitors and other therapeutic agents. The chiral center introduced by the pyrrolidine moiety allows for the synthesis of enantiomerically pure compounds, which are often required for optimal biological activity and reduced side effects.

The synthesis of 2,6-Dimethyl-4'-pyrrolidinomethyl benzophenone involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include nucleophilic substitution reactions followed by functional group transformations to introduce the pyrrolidinomethyl group. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to improve efficiency and selectivity.

In conclusion, 2,6-Dimethyl-4'-pyrrolidinomethyl benzophenone (CAS No. 898776-49-3) represents a fascinating compound with diverse applications in pharmaceuticals and materials science. Its unique structural features make it a valuable building block for drug discovery and advanced functional materials. As research continues to uncover new synthetic methods and applications, this compound is poised to play an increasingly important role in scientific innovation.

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Amadis Chemical Company Limited
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